molecular formula C21H33N3O4S B1199983 Cme-carbodiimide CAS No. 2491-17-0

Cme-carbodiimide

Cat. No. B1199983
CAS RN: 2491-17-0
M. Wt: 423.6 g/mol
InChI Key: GBCAVSYHPPARHX-UHFFFAOYSA-M
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Description

CME-carbodiimide is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Carbodiimides are synthesized through a cross-coupling reaction of isocyanides with readily accessible amines, yielding carbodiimides in good yields . This metal-free strategy provides an efficient approach for symmetric and unsymmetric functionalized carbodiimide derivative synthesis .


Molecular Structure Analysis

The molecular weight of CME-carbodiimide is 423.57 .


Chemical Reactions Analysis

Carbodiimides have been used in ring-opening metathesis polymerization (ROMP) followed by carbodiimide derivatization . An iridium guanidinate complex was found to initiate and catalyze ROMP of N-aryl and N-alkyl cyclic carbodiimides .

Scientific Research Applications

    Construction of 2-Aminopyrimidines

    • Scientific Field: Organic Chemistry
    • Application Summary: Carbodiimide anions are used in the construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
    • Methods of Application: The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
    • Results or Outcomes: This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .

    Crosslinking and Labeling of Biomolecules

    • Scientific Field: Protein Biology
    • Application Summary: Carbodiimide compounds, such as EDC and DCC, are used for labeling and crosslinking carboxylic acids to primary amines .
    • Methods of Application: Carbodiimide conjugation works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . No portion of their chemical structure becomes part of the final bond between conjugated molecules, making carbodiimides considered zero-length carboxyl-to-amine crosslinkers .
    • Results or Outcomes: This method provides a versatile approach for labeling or crosslinking to carboxylic acids .

    Synthesis of N-Heterocycles

    • Scientific Field: Organic Chemistry
    • Application Summary: Carbodiimides have been extensively applied in the synthesis of N-heterocycles .
    • Methods of Application: A wide range of reactions for the synthesis of various types of N-heterocyclic systems (three-, four-, five-, six-, seven-, larger-membered and fused heterocycles) have been developed on the basis of carbodiimides .
    • Results or Outcomes: This method has allowed for the efficient synthesis of a variety of N-heterocyclic systems .

    Synthesis of 2-Aminopyrimidines

    • Scientific Field: Organic Chemistry
    • Application Summary: Carbodiimide anions are used in the synthesis of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
    • Methods of Application: The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
    • Results or Outcomes: This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .

    N-Heterocyclic Carbene–Carbodiimide (NHC–CDI) Betaine Adducts

    • Scientific Field: Organic Chemistry
    • Application Summary: N-Heterocyclic carbenes (NHCs) are an important class of reactive organic molecules used as ligands . Carbodiimides are used in the formation of NHC–CDI betaine adducts .
    • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

    Electrochemical Energy Storage

    • Scientific Field: Material Science
    • Application Summary: Metal cyanamides/carbodiimides [Mx (NCN)y], as oxygen/chalcogenide-like compounds, are a new class of inorganic functional materials . They have shown potential applications in many fields including solid-state luminescence, photo/electrocatalysis, and electrochemical energy storage .
    • Methods of Application: This review outlines the research history of metal cyanamides, introduces the crystal structures and physicochemical properties, summarizes their synthetic methods and strategies, and discusses the applications for electrochemical energy storage .
    • Results or Outcomes: The focus is on the electrochemical performance and charge storage mechanism as new-type negative electrode materials for lithium/sodium ion batteries .

    Toughening of Interpenetrated Polymer Networks

    • Scientific Field: Polymer Science
    • Application Summary: Carbodiimide is used in the toughening of interpenetrated polymer networks .
    • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes: This resistance to fracture enables the formation of macroscopic complex cut patterns, even at high strain .

Safety And Hazards

The safety data sheet for CME-carbodiimide is available , but the specific hazards are not detailed in the search results.

Future Directions

Carbodiimides have emerged as energy materials . The O2− oxide dianion has been replaced by the complex NCN2− dianion in these carbodiimides, and the outstanding properties of such materials are likely related to their metastability and their higher amount of covalency compared to related oxides . When used as anode materials in rechargeable Li- and Na-ion batteries, one finds a conversion reaction .

properties

InChI

InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAVSYHPPARHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907344
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cme-carbodiimide

CAS RN

2491-17-0, 102292-00-2
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CME-carbodiimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CME-CARBODIIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596
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Record name Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AS Girshovich, MA Grachev, NI Komarova… - FEBS letters, 1971 - core.ac.uk
… the reaction of tRNA with CME-carbodiimide decreases exponentially with increasing extent … have the same reactivity towards CME-carbodiimide as free nucleosides in solution; cf [7,8] . …
Number of citations: 4 core.ac.uk
AS Girshovich, MA Grachev, DG Knorre, VP Kumarev… - FEBS Lett., 1971 - core.ac.uk
… reaction of tRNA with CME-carbodiimide were described by … earlier for the reaction with CME-carbodiimide proves that it is the de… of the reaction of CME-carbodiimide with nucleosides is …
Number of citations: 11 core.ac.uk
VF Drevitch, RI Salganik, DG Knorre… - Biochimica et Biophysica …, 1966 - Elsevier
… CME-carbodiimide with sRNA markedly decreases in the presence of Mg 2+ ions2, 3. These results suggest that CME-carbodiimide … residues modified by CME-carbodiimide addition 4,5…
Number of citations: 22 www.sciencedirect.com
RI Salganik, VS Dashkevich, GM Dymshits - Biochimica et Biophysica Acta …, 1967 - Elsevier
… after modification with CME-carbodiimide. OO, DNA of regenerating liver; 0-0, DNA of normal liver. Both DNA's were modified with CME-carbodiimide (IO mg/ml CME-carbodiimide and i …
Number of citations: 7 www.sciencedirect.com
VV Rogozhin, GD Kutuzova, NN Ugarova - Russian Journal of Bioorganic …, 2000 - Springer
… The kinetics of the peroxidase oxidation of odianisidine with the native peroxidase and with the peroxidase modified with CME-carbodiimide [10] obeys the Michaelis-Menten equation …
Number of citations: 11 link.springer.com
SN Zagrebelny, DG Knorre - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1966 - Elsevier
… of CME-carbodiimide … CME-carbodiimide 5. Formylglycylglycine (o.3 mmole) was dissolved in 2 ml of water, and the pH was adjusted to 4 with alkali; o.3 mmole of CME-carbodiimide …
Number of citations: 10 www.sciencedirect.com
R Barber, M Noble - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1966 - Elsevier
… CME-carbodiimide with sRNA markedly decreases in the presence of Mg 2+ ions2, 3. These results suggest that CME-carbodiimide … residues modified by CME-carbodiimide addition 4,5…
Number of citations: 12 www.sciencedirect.com
DG K'noppe, OA Meergorodskaya… - Journal of …, 1965 - Academic Press
Number of citations: 0
DG Knorre, TN Shubina - ACTA CHI MICA, 1964
Number of citations: 7
DG Knorre, VF Zarytova - Soviet Scientific Reviews, Volpin, MV, OPA, Amsterdam, 1984
Number of citations: 1

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